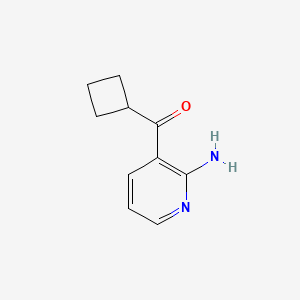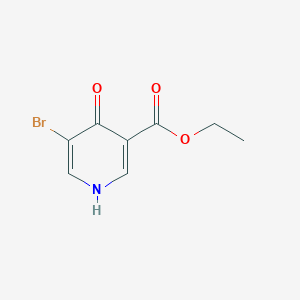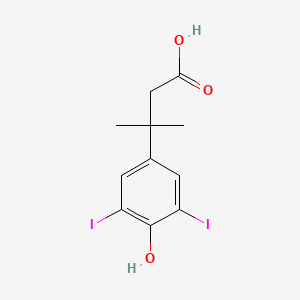
3-(4-Hydroxy-3,5-diiodophenyl)-3-methylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Hydroxy-3,5-diiodophenyl)-3-methylbutanoic acid is an organic compound that belongs to the class of phenylpropanoic acids. This compound is characterized by the presence of two iodine atoms and a hydroxyl group attached to a phenyl ring, along with a butanoic acid side chain. It is known for its significant role in various biochemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-3,5-diiodophenyl)-3-methylbutanoic acid typically involves the iodination of a phenolic precursor followed by the introduction of a butanoic acid side chain. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atoms onto the phenyl ring. The reaction conditions often require a controlled temperature and pH to ensure selective iodination.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale iodination reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the industrial production process.
化学反应分析
Types of Reactions
3-(4-Hydroxy-3,5-diiodophenyl)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The iodine atoms can be reduced to form a deiodinated product.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield this compound, while reduction can produce a deiodinated derivative.
科学研究应用
3-(4-Hydroxy-3,5-diiodophenyl)-3-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as a thyroid hormone analog.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of thyroid-related disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of 3-(4-Hydroxy-3,5-diiodophenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. As a thyroid hormone analog, it binds to thyroid hormone receptors, modulating gene expression and influencing metabolic processes. The presence of iodine atoms enhances its affinity for these receptors, leading to potent biological effects.
相似化合物的比较
Similar Compounds
3-(4-Hydroxy-3,5-diiodophenyl)propanoic acid: Similar structure but with a shorter side chain.
3-(4-Hydroxy-3,5-diiodophenyl)lactate: Contains a lactate group instead of a butanoic acid side chain.
3,3’-Diiodo-L-thyronine: A related thyroid hormone analog with different iodine positioning.
Uniqueness
3-(4-Hydroxy-3,5-diiodophenyl)-3-methylbutanoic acid is unique due to its specific structural features, including the butanoic acid side chain and the positioning of iodine atoms. These characteristics confer distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
分子式 |
C11H12I2O3 |
|---|---|
分子量 |
446.02 g/mol |
IUPAC 名称 |
3-(4-hydroxy-3,5-diiodophenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C11H12I2O3/c1-11(2,5-9(14)15)6-3-7(12)10(16)8(13)4-6/h3-4,16H,5H2,1-2H3,(H,14,15) |
InChI 键 |
JWSWOCMECQWTIC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC(=O)O)C1=CC(=C(C(=C1)I)O)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(Benzyloxy)cyclobutyl]ethan-1-ol](/img/structure/B13007716.png)
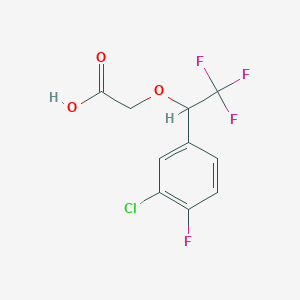
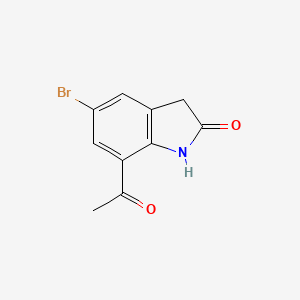
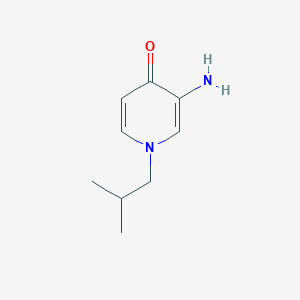

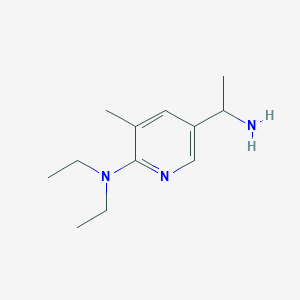
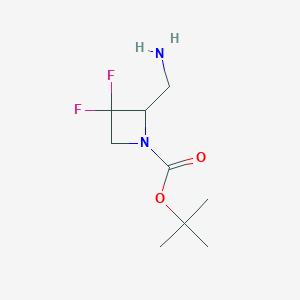
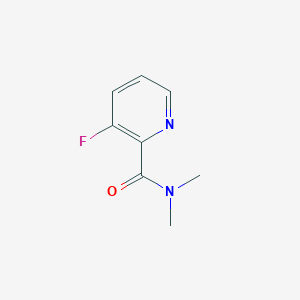


![5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B13007778.png)
